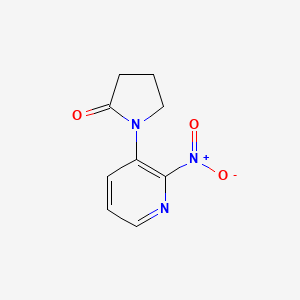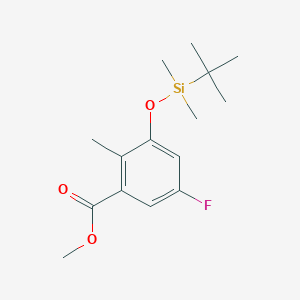
Methyl 3-((tert-butyldimethylsilyl)oxy)-5-fluoro-2-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-((tert-butyldimethylsilyl)oxy)-5-fluoro-2-methylbenzoate is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group, a fluorine atom, and a methyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((tert-butyldimethylsilyl)oxy)-5-fluoro-2-methylbenzoate typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature. The fluorine atom is introduced via electrophilic fluorination, and the methyl ester is formed through esterification reactions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-((tert-butyldimethylsilyl)oxy)-5-fluoro-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution or CrO₃ in pyridine.
Reduction: LiAlH₄ in ether or NaBH₄ in methanol.
Substitution: Alkoxides in alcohol or amines in aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Methyl 3-((tert-butyldimethylsilyl)oxy)-5-fluoro-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Methyl 3-((tert-butyldimethylsilyl)oxy)-5-fluoro-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The TBDMS group provides steric protection, allowing selective reactions at other functional groups. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-((tert-butyldimethylsilyl)oxy)-2-methylbenzoate: Lacks the fluorine atom, resulting in different reactivity and applications.
Methyl 3-((trimethylsilyl)oxy)-5-fluoro-2-methylbenzoate: Uses a trimethylsilyl group instead of TBDMS, affecting its stability and reactivity.
Methyl 3-((tert-butyldimethylsilyl)oxy)-5-chloro-2-methylbenzoate: Contains a chlorine atom instead of fluorine, leading to different chemical properties.
Uniqueness
Methyl 3-((tert-butyldimethylsilyl)oxy)-5-fluoro-2-methylbenzoate is unique due to the combination of the TBDMS protecting group, the fluorine atom, and the methyl ester. This combination imparts specific reactivity and stability, making it valuable for targeted synthetic applications and research studies .
Eigenschaften
Molekularformel |
C15H23FO3Si |
|---|---|
Molekulargewicht |
298.42 g/mol |
IUPAC-Name |
methyl 3-[tert-butyl(dimethyl)silyl]oxy-5-fluoro-2-methylbenzoate |
InChI |
InChI=1S/C15H23FO3Si/c1-10-12(14(17)18-5)8-11(16)9-13(10)19-20(6,7)15(2,3)4/h8-9H,1-7H3 |
InChI-Schlüssel |
LQUKVJPOSNXBRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1O[Si](C)(C)C(C)(C)C)F)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


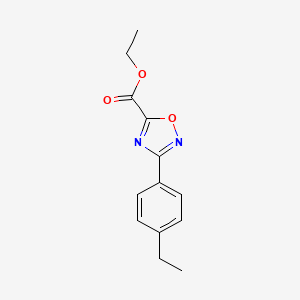
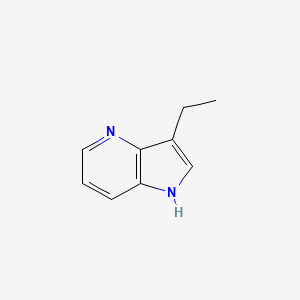

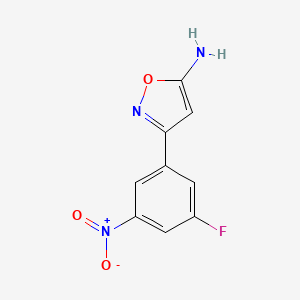
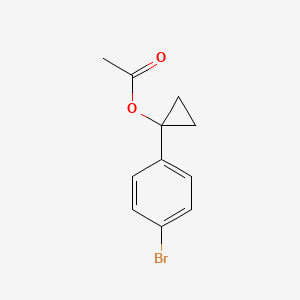


![8-Amino-3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13703316.png)
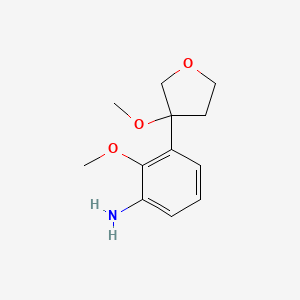
![1-[1-(3-Chloro-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13703327.png)
![7-Chloro-6-methylimidazo[1,2-a]pyrimidine](/img/structure/B13703342.png)

